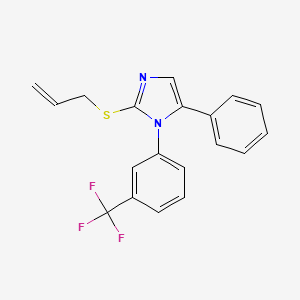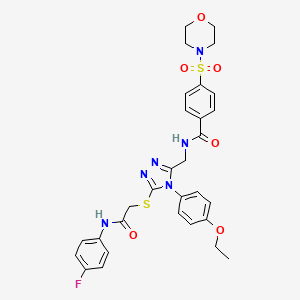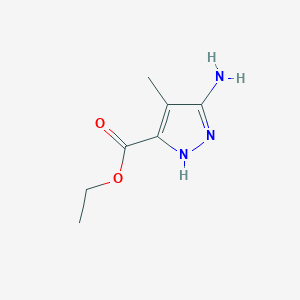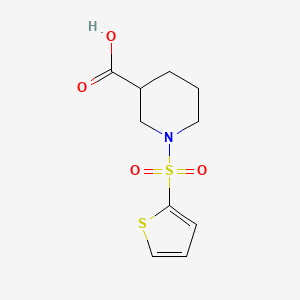
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as MTDP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MTDP is a heterocyclic compound that contains a thiadiazole ring, a piperidine ring, and a chromenone ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound is involved in various synthetic pathways leading to novel derivatives with potential biological activities. For example, it can undergo reactions to produce diverse derivatives, including thiazolo[3,2]pyridines and chromenes, which are explored for their antimicrobial activities (El‐Emary, Khalil, Ali, & El-Adasy, 2005). The structural versatility of this compound allows for the development of various derivatives with distinct biological properties.
Structural Analysis
The compound's structural properties, such as conformation and crystal packing, have been studied in detail. For instance, the piperidine ring in related compounds can adopt distorted conformations, influencing the overall molecular geometry and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).
Biological Evaluation
Derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial properties. The synthesis of various derivatives, such as thiazolidinones incorporating the chromene moiety, has been carried out, and these compounds have been tested for their potential antimicrobial efficacy (Patel, Kumari, & Patel, 2012). This highlights the compound's role as a precursor in the development of new antimicrobial agents.
Anti-inflammatory Potential
Chromene derivatives prepared through multistep synthesis involving the compound have been investigated for their anti-inflammatory activities. The synthesis process involves Knoevenagel condensation and Michael addition, leading to compounds that have been evaluated for their in vivo anti-inflammatory properties (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).
Anticancer Properties
The compound and its derivatives have been explored for their potential anticancer properties. The synthesis of substituted chromene compounds, followed by the evaluation of their pharmacological activities, has provided insights into their potential use as anticancer agents. The analgesic and anticonvulsant activities of these derivatives have also been assessed, contributing to the understanding of their broader pharmacological profiles (Abdelwahab & Fekry, 2022).
Eigenschaften
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-19-20-17(25-11)12-6-8-21(9-7-12)18(23)16-10-14(22)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPICLBRWYWJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)


![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
